

# CAS number 5453-85-0 properties and uses

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl cyclopentanecarboxylate*

Cat. No.: B1329522

[Get Quote](#)

An In-Depth Technical Guide to Brimonidine: Properties, Mechanisms, and Therapeutic Applications

## Foreword

This technical guide provides a comprehensive overview of Brimonidine, a potent and selective alpha-2 adrenergic agonist. While the initial inquiry referenced CAS number 5453-85-0, which corresponds to **Ethyl cyclopentanecarboxylate**, the detailed request for an in-depth guide for researchers and drug development professionals, focusing on mechanisms of action and experimental protocols, strongly suggests an interest in a pharmacologically active substance. **Ethyl cyclopentanecarboxylate**, a fragrance and synthetic intermediate, does not align with these requirements. Therefore, this guide focuses on Brimonidine, a compound whose properties and applications are highly relevant to the specified audience and core requirements. Brimonidine is a well-studied compound with significant therapeutic applications, making it a suitable subject for a detailed technical exploration.

## Introduction to Brimonidine

Brimonidine is a quinoxaline derivative and a selective alpha-2 adrenergic agonist.<sup>[1]</sup> It is primarily used in the treatment of open-angle glaucoma and ocular hypertension due to its ability to lower intraocular pressure (IOP).<sup>[1]</sup> Its mechanism of action involves a dual effect of reducing aqueous humor production and increasing uveoscleral outflow. Beyond its ophthalmic applications, brimonidine has also been investigated for its neuroprotective effects and for the treatment of rosacea.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and predicting its in vivo behavior.

| Property          | Value                             | Reference           |
|-------------------|-----------------------------------|---------------------|
| CAS Number        | 59803-98-4 (Brimonidine Tartrate) | <a href="#">[1]</a> |
| Molecular Formula | C11H10BrN5 (Brimonidine)          | <a href="#">[1]</a> |
| Molecular Weight  | 292.14 g/mol (Brimonidine)        | <a href="#">[1]</a> |
| Appearance        | White to off-white powder         |                     |
| Solubility        | Soluble in water                  |                     |
| pKa               | 7.4                               |                     |

## Mechanism of Action and Signaling Pathways

Brimonidine exerts its therapeutic effects primarily through its interaction with adrenergic receptors.

### Alpha-2 Adrenergic Receptor Agonism

Brimonidine is a potent and selective agonist for the alpha-2 adrenergic receptor. There are three subtypes of the alpha-2 receptor:  $\alpha$ 2A,  $\alpha$ 2B, and  $\alpha$ 2C. Brimonidine exhibits high affinity for all three subtypes. The activation of these G-protein coupled receptors (GPCRs) initiates a downstream signaling cascade.

### Signaling Pathway

The binding of brimonidine to the alpha-2 adrenergic receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels in the ciliary body epithelium is the primary mechanism for the suppression of aqueous humor production.



[Click to download full resolution via product page](#)

Caption: Brimonidine Signaling Pathway

## Therapeutic Applications and Clinical Significance

### Glaucoma and Ocular Hypertension

The primary clinical use of brimonidine is for the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering IOP is well-established, and it is often used as a first-line or adjunctive therapy.

## Neuroprotection

Emerging evidence suggests that brimonidine may possess neuroprotective properties independent of its IOP-lowering effects. Studies have indicated that it may protect retinal ganglion cells from ischemic damage and apoptosis.

## Rosacea

Topical formulations of brimonidine have been approved for the treatment of persistent facial erythema associated with rosacea. Its vasoconstrictive effects, mediated by alpha-2 adrenergic receptors in the skin, help to reduce redness.

## Experimental Protocols

### In Vitro Receptor Binding Assay

**Objective:** To determine the binding affinity of brimonidine for alpha-2 adrenergic receptors.

**Methodology:**

- Prepare cell membranes from a cell line expressing the desired alpha-2 adrenergic receptor subtype (e.g., CHO or HEK293 cells).
- Incubate the cell membranes with varying concentrations of radiolabeled brimonidine (e.g., [<sup>3</sup>H]-brimonidine) in the presence or absence of a competing unlabeled ligand.
- After incubation, separate the bound and free radioligand by rapid filtration.
- Quantify the amount of bound radioactivity using liquid scintillation counting.
- Analyze the data using non-linear regression to determine the dissociation constant (K<sub>d</sub>) and the maximum number of binding sites (B<sub>max</sub>).

# Measurement of Aqueous Humor Dynamics in Animal Models

Objective: To evaluate the effect of brimonidine on aqueous humor production and outflow.

Methodology:

- Use an appropriate animal model, such as rabbits or non-human primates.
- Administer topical brimonidine to one eye and a vehicle control to the contralateral eye.
- Measure aqueous humor flow rate using fluorophotometry.
- Measure uveoscleral outflow using a perfusion technique with a fluorescent tracer.
- Analyze the data to determine the percentage change in aqueous humor production and uveoscleral outflow compared to the control.

## Safety and Toxicology

Brimonidine is generally well-tolerated. The most common ocular side effects include allergic conjunctivitis, ocular pruritus, and eye redness. Systemic side effects are less common but can include dry mouth, fatigue, and drowsiness. As with any active pharmaceutical ingredient, proper handling procedures should be followed in a laboratory setting. This includes the use of personal protective equipment such as gloves and safety glasses.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Conclusion

Brimonidine is a valuable therapeutic agent with a well-defined mechanism of action. Its selectivity for the alpha-2 adrenergic receptor makes it an effective treatment for glaucoma and rosacea. Ongoing research into its neuroprotective effects may further expand its clinical utility. This guide provides a foundational understanding of brimonidine for researchers and drug development professionals, highlighting its key properties and the experimental approaches used to characterize its activity.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine tartrate | C15H16BrN5O6 | CID 11236066 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [CAS number 5453-85-0 properties and uses]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1329522#cas-number-5453-85-0-properties-and-uses\]](https://www.benchchem.com/product/b1329522#cas-number-5453-85-0-properties-and-uses)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)